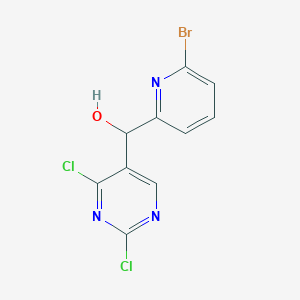
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
Übersicht
Beschreibung
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C11H10N2O3 It is a derivative of benzonitrile, characterized by the presence of isopropenyl, methoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 3-isopropenyl-4-methoxy-5-aminobenzonitrile.
Reduction: Formation of 3-isopropenyl-4-methoxy-5-nitrobenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-nitrobenzonitrile: Lacks the isopropenyl group, resulting in different chemical properties and reactivity.
3-Isopropenyl-4-methoxybenzonitrile: Lacks the nitro group, affecting its potential biological activity.
3-Isopropenyl-5-nitrobenzonitrile: Lacks the methoxy group, altering its chemical behavior and interactions.
Uniqueness
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-7(2)9-4-8(6-12)5-10(13(14)15)11(9)16-3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
LJYDFFMIPCFLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-chloro-2-(1-methylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B8575311.png)

![5-Pyrimidinol, 2-[4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]-](/img/structure/B8575327.png)



